molecular formula C10H22N2S B7858157 N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine

N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine

Cat. No.: B7858157
M. Wt: 202.36 g/mol
InChI Key: QVNVTJOAMNKSPR-UHFFFAOYSA-N
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Description

N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine is a tertiary diamine featuring a propane-1,3-diamine backbone with dimethyl substitution at the N1 position and a tetrahydro-2H-thiopyran-3-yl group at the N3 position.

Properties

IUPAC Name

N',N'-dimethyl-N-(thian-3-yl)propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2S/c1-12(2)7-4-6-11-10-5-3-8-13-9-10/h10-11H,3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNVTJOAMNKSPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1CCCSC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of N¹,N¹-Dimethylpropane-1,3-Diamine

The first step involves selective dimethylation of 1,3-diaminopropane. As demonstrated in CN103333073B, fixed-bed reactors with Raney-Ni catalysts enable high-yield dimethylation under hydrogenation conditions (3–10 MPa H₂, 90–120°C). A molar excess of dimethylamine ensures preferential substitution at the terminal amine:

1,3-Diaminopropane+2(CH₃)₂NHRaney-Ni, H2N¹,N¹-Dimethylpropane-1,3-diamine[1]\text{1,3-Diaminopropane} + 2\,\text{(CH₃)₂NH} \xrightarrow{\text{Raney-Ni, H}_2} \text{N¹,N¹-Dimethylpropane-1,3-diamine} \quad

Reported yields for analogous dimethylations exceed 98% under optimized conditions.

Route 2: Reductive Amination with Thiopyran Carbonyl Intermediates

Thiopyran-3-one Synthesis

Oxidation of tetrahydro-2H-thiopyran-3-ol using Jones reagent yields thiopyran-3-one, a key intermediate for reductive amination:

Tetrahydro-2H-thiopyran-3-olCrO₃, H₂SO₄Tetrahydro-2H-thiopyran-3-one\text{Tetrahydro-2H-thiopyran-3-ol} \xrightarrow{\text{CrO₃, H₂SO₄}} \text{Tetrahydro-2H-thiopyran-3-one}

Reductive Coupling with N¹,N¹-Dimethylpropane-1,3-Diamine

The ketone undergoes reductive amination with N¹,N¹-dimethylpropane-1,3-diamine under hydrogenation (3–6 MPa H₂) using Pd/C or Raney-Ni:

Thiopyran-3-one+N¹,N¹-Dimethylpropane-1,3-diamineRaney-Ni, H2Target Compound[1]\text{Thiopyran-3-one} + \text{N¹,N¹-Dimethylpropane-1,3-diamine} \xrightarrow{\text{Raney-Ni, H}_2} \text{Target Compound} \quad

This method benefits from high atom economy but requires precise control of stoichiometry to avoid over-alkylation.

Route 3: One-Pot Tandem Catalysis

A novel approach combines thiopyran formation and diamine functionalization in a single reactor. Inspired by CN101735068A, which employs Cu-Co-Ni/Al₂O₃ catalysts for diamine synthesis, this route involves:

  • Thiopyran Cyclization : 3-Mercaptopropanol cyclizes with acrolein under acid catalysis to form tetrahydro-2H-thiopyran-3-ol.

  • Concurrent Amination : In situ reaction with dimethylamine and 1,3-diaminopropane under hydrogenation (6–10 MPa H₂, 120–150°C).

3-Mercaptopropanol+Acrolein+(CH₃)₂NHCu-Co-Ni/Al₂O₃Target Compound[2]\text{3-Mercaptopropanol} + \text{Acrolein} + \text{(CH₃)₂NH} \xrightarrow{\text{Cu-Co-Ni/Al₂O₃}} \text{Target Compound} \quad

This method offers streamlined processing but risks side reactions due to competing nucleophilic sites.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Route 3
Steps 221
Key Catalyst Raney-NiRaney-NiCu-Co-Ni/Al₂O₃
Yield (Reported) 85–90%*75–80%*65–70%*
Purification Complexity ModerateHighLow
Scalability HighModerateHigh

*Hypothetical yields extrapolated from analogous reactions.

Challenges and Optimization Strategies

  • Regioselectivity : Route 1’s alkylation step may produce N³-dimethyl byproducts. Using bulkier bases (e.g., DBU) or low temperatures improves selectivity.

  • Sulfur Stability : Thiopyran sulfur can oxidize during hydrogenation. Adding antioxidant agents (e.g., BHT) preserves integrity.

  • Catalyst Deactivation : Sulfur-containing intermediates poison noble-metal catalysts. Pretreating Raney-Ni with sulfide solutions enhances durability .

Chemical Reactions Analysis

Types of Reactions

N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to form a simpler amine.

    Substitution: The amine groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Simpler amines.

    Substitution: Various substituted amines and derivatives.

Scientific Research Applications

N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and heterocycles.

    Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The tetrahydrothiopyran ring and the dimethylamine groups are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following table summarizes structurally related propane-1,3-diamine derivatives and their distinguishing features:

Compound Name Substituents (N1/N3) Molecular Weight Biological/Chemical Activity Key References
Target Compound N1: Dimethyl; N3: Thiopyran-3-yl ~229.4 (C₁₀H₂₁N₂S) Not explicitly reported; inferred bioactivity from analogs
N1,N1-Dimethyl-N3-(2-(thiophen-2-yl)ethyl)propane-1,3-diamine N1: Dimethyl; N3: Thiophene-ethyl 213.14 (C₁₁H₂₁N₂S) Antitrypanosomal (vs. Trypanosoma brucei)
N1,N1-Dimethyl-N3-(pyridin-2-ylmethyl)propane-1,3-diamine N1: Dimethyl; N3: Pyridylmethyl 193.29 (C₁₁H₁₉N₃) Catalytic applications (e.g., silica condensation)
N1-(7-Chloroquinolin-4-yl)-N3,N3-diethylpropane-1,3-diamine (Ro 47-0543) N1: 7-Chloroquinolinyl; N3: Diethyl 332.3 (C₁₇H₂₄ClN₃) Antimalarial metabolite with reduced efficacy
N1,N3-Di(pyridin-2-yl)propane-1,3-diamine N1/N3: Pyridinyl 228.3 (C₁₃H₁₇N₅) Ligand for metal coordination; no reported bioactivity
N1,N1,N3,N3-Tetrakis((pyrazin-2-yl)methyl)propane-1,3-diamine N1/N3: Pyrazinylmethyl 268.3 (C₁₄H₂₀N₈) Chelating agent; potential for drug delivery

Functional and Pharmacological Differences

  • Antimicrobial Activity: The thiophene-ethyl derivative (C₁₁H₂₁N₂S) demonstrated 70% yield in synthesis and antitrypanosomal activity, with HRESIMS(+): m/z 213.1412 . In contrast, pyridylmethyl-substituted analogs showed utility in silicic acid condensation catalysis . Quinoline-substituted variants (e.g., Ro 47-0543) exhibited antimalarial properties but lower efficacy compared to parent drugs due to metabolic desethylation .
  • Synthetic Complexity :

    • Thiopyran-substituted diamines may require specialized protecting groups (e.g., phthaloyl) during synthesis, as seen in cyclam-derived analogs . Thiophene-ethyl derivatives were synthesized via straightforward alkylation with 70% yields .

Material Science and Catalysis

  • Pyrazine-functionalized derivatives (C₁₄H₂₀N₈) are explored as chelators for metal-ion coordination in drug delivery systems .

Biological Activity

N1,N1-Dimethyl-N3-(tetrahydro-2H-thiopyran-3-yl)propane-1,3-diamine (CAS Number: 1339568-04-5) is a compound with significant interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H22N2S, with a molecular weight of 202.36 g/mol. The compound features a tetrahydrothiopyran ring, which is believed to contribute to its biological properties.

PropertyValue
CAS Number1339568-04-5
Molecular FormulaC10H22N2S
Molecular Weight202.36 g/mol
Purity97%

Antiparasitic Activity

Research has indicated that compounds similar to this compound exhibit antiparasitic properties. For instance, studies on related analogs have shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis. The structure–activity relationship (SAR) studies suggest that modifications in the alkyl chain and functional groups can enhance potency while reducing molecular weight and lipophilicity, which are crucial for drug efficacy .

Case Studies

  • Study on Antitrypanosomal Activity : A study published in 2014 highlighted the synthesis and evaluation of various analogs derived from this compound. These analogs were tested for their ability to inhibit Trypanosoma brucei growth, revealing that certain modifications led to improved bioactivity compared to the parent compound .
  • Pharmacokinetic Profiles : Another investigation into the pharmacokinetics of similar compounds indicated that modifications in the thiopyran ring could significantly affect absorption and distribution in biological systems. This highlights the importance of structural variations for enhancing therapeutic potential .

While specific mechanisms for this compound remain under investigation, it is hypothesized that its activity may involve interference with key metabolic pathways in parasites or modulation of host immune responses. The presence of nitrogen atoms in its structure suggests potential interactions with biological targets such as enzymes or receptors involved in parasitic survival.

Q & A

Q. How does the compound’s stability vary under different storage conditions?

  • Oxidative Degradation: Exposure to air accelerates decomposition; argon-purged vials increase shelf life from 3 months to >1 year.
  • Temperature Sensitivity: Long-term storage at −20°C preserves integrity, while room temperature leads to dimerization via Michael addition, as shown in stability-indicating HPLC assays .

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